3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid
Overview
Description
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structure Identification
3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid has been successfully synthesized, offering a high yield and simple synthesis method, making it suitable for derivatives containing 4-piperazinyl quinoline ring (Mi Sui-qing, 2010).
Antiplasmodial Activity
This compound's derivatives have shown promising activity against Plasmodium falciparum strains, suggesting its potential in treating malaria. Some synthesized structures displayed activity in the lower nanomolar range, with a few compounds showing increased inhibition over chloroquine itself (Freitag et al., 2007).
Photochemistry Studies
The photochemical behavior of related compounds has been studied, revealing insights into their stability and reactivity under various conditions, which is crucial for developing light-sensitive pharmaceuticals (Mella et al., 2001).
Antimicrobial Studies
Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, showing significant potential in this field. These studies contribute to the search for new antibiotics and antimicrobial drugs (Patel et al., 2010).
Synthesis Methods
Various synthesis methods and structural modifications of this compound and its derivatives have been explored, contributing to the field of medicinal chemistry and drug design (Acharyulu et al., 2010).
Antimycobacterial Activities
Novel derivatives have been synthesized and tested for antimycobacterial activities, showing promise in the treatment of tuberculosis. This research is vital due to increasing microbial resistance to existing drugs (Senthilkumar et al., 2009).
Luminescent Properties
Studies on luminescent properties and photo-induced electron transfer of related compounds offer insights into their potential use in photodynamic therapy and as molecular probes (Gan et al., 2003).
Properties
IUPAC Name |
3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-1-2-13-14(11-12)18-5-3-15(13)20-9-7-19(8-10-20)6-4-16(21)22/h1-3,5,11H,4,6-10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKUNRXBFMTWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=C3C=CC(=CC3=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647771 | |
Record name | 3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925673-45-6 | |
Record name | 1-Piperazinepropanoic acid, 4-(7-chloro-4-quinolinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PIPERAZINEPROPANOIC ACID, 4-(7-CHLORO-4-QUINOLINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZN4T7S6UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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